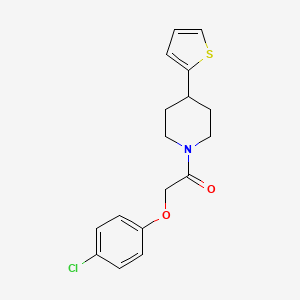
2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone, also known as CT-3, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential therapeutic effects. This compound is a CB1 receptor agonist and has been found to have anti-inflammatory, analgesic, and neuroprotective properties.
科学的研究の応用
Environmental Impact and Degradation
Chlorophenols in Waste Incineration : A study reviewed the occurrence of chlorophenols (CP) in Municipal Solid Waste Incineration (MSWI), highlighting their role as precursors to dioxins in thermal processes. This research indicates the environmental impact of chlorophenols and the need for understanding their degradation mechanisms to mitigate dioxin formation (Peng et al., 2016).
Herbicide Toxicity and Biodegradation : Another review focused on the global trends and gaps in the study of 2,4-D herbicide toxicity, a chlorophenoxy acid, emphasizing the importance of understanding its environmental behavior and microbial biodegradation (Zuanazzi et al., 2020).
Bioremediation and Environmental Remediation
- Redox Mediators in Organic Pollutant Treatment : Research on the application of redox mediators with oxidoreductive enzymes for the treatment of recalcitrant organic pollutants in wastewater suggests a potential area for the application of chlorophenoxies in enhancing the efficiency of pollutant degradation processes (Husain & Husain, 2007).
Mechanisms of Action and Toxicity
- Toxicity and Mechanisms in Fish : A study on chlorophenols highlighted their ubiquity in the environment and their accumulation in aquatic organisms, leading to toxic effects. Understanding the toxicity mechanisms can inform environmental safety and regulatory policies (Ge et al., 2017).
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-14-3-5-15(6-4-14)21-12-17(20)19-9-7-13(8-10-19)16-2-1-11-22-16/h1-6,11,13H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMLGPWHJNXAQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanoethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2857491.png)
![N-[2-[(8-Methoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2857493.png)


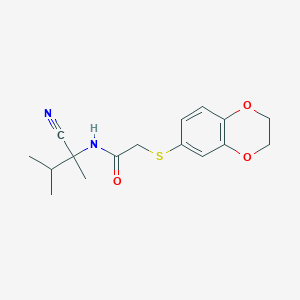
![4-[(2-Methoxyphenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2857500.png)
![2-(butylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857501.png)
![[5-(Methoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2857502.png)
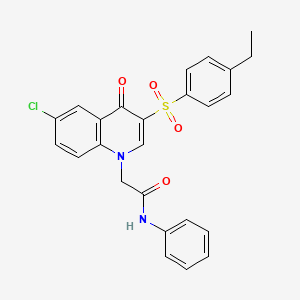
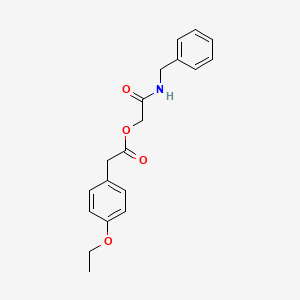
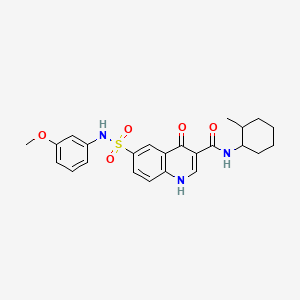
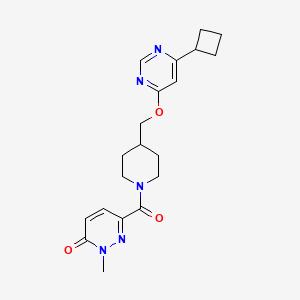
![N-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2857511.png)
![1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857513.png)